

An In-depth Technical Guide to the Chemical Properties of 1-Nitrocyclohexene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Nitrocyclohexene

Cat. No.: B1209902

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of **1-nitrocyclohexene**, a versatile intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require a technical understanding of this compound.

Core Chemical and Physical Properties

1-Nitrocyclohexene is a C-nitro compound characterized by a nitro group attached to a cyclohexene ring. It typically appears as a colorless to pale yellow liquid and is soluble in organic solvents with limited solubility in water.[\[1\]](#)

Table 1: Physical and Chemical Properties of **1-Nitrocyclohexene**

Property	Value	Reference
Molecular Formula	C ₆ H ₉ NO ₂	[2]
Molecular Weight	127.14 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	66-68 °C at 1.5 mmHg	[3]
Density	1.127 g/mL at 25 °C	[3]
Refractive Index (n _{20/D})	1.505	[3]
CAS Number	2562-37-0	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1-nitrocyclohexene**. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectral Data for **1-Nitrocyclohexene** (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.1	m	1H	=CH-
~2.4	m	2H	Allylic CH ₂
~2.2	m	2H	Allylic CH ₂
~1.8	m	2H	CH ₂
~1.7	m	2H	CH ₂

Note: Actual chemical shifts can vary slightly based on solvent and experimental conditions.

Table 3: ¹³C NMR Spectral Data for **1-Nitrocyclohexene**

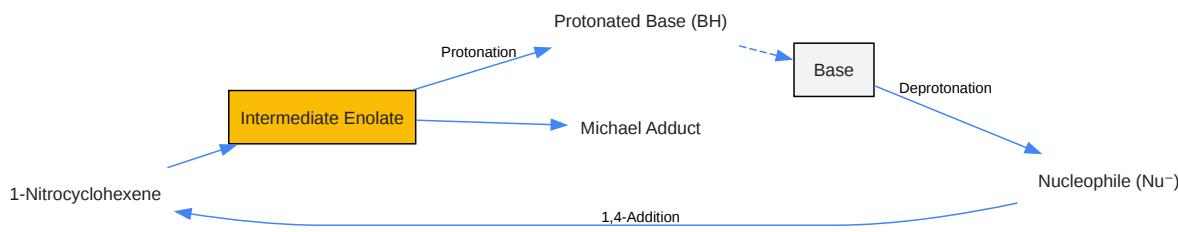
Chemical Shift (δ) ppm	Assignment
~145	C=C-NO ₂
~135	C=C-H
~25	CH ₂
~24	CH ₂
~22	CH ₂
~21	CH ₂

Note: These are approximate values and can vary.

Table 4: Key IR Absorption Bands for **1-Nitrocyclohexene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1650	Medium	C=C stretch
~1520	Strong	Asymmetric NO ₂ stretch
~1350	Strong	Symmetric NO ₂ stretch
~3040	Medium	=C-H stretch
~2940	Strong	C-H stretch (aliphatic)

Table 5: Mass Spectrometry Fragmentation Data for **1-Nitrocyclohexene**

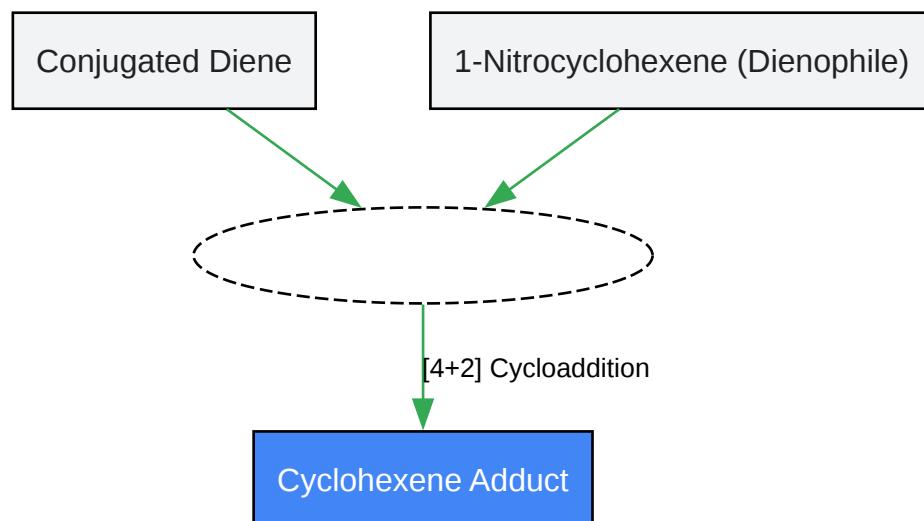

m/z	Possible Fragment
127	[M] ⁺ (Molecular Ion)
81	[M - NO ₂] ⁺
79	[C ₆ H ₇] ⁺

Chemical Reactivity and Key Reactions

1-Nitrocyclohexene is a reactive molecule due to the electron-withdrawing nature of the nitro group, which activates the double bond for nucleophilic attack.

Michael Addition

1-Nitrocyclohexene readily undergoes Michael addition with a variety of nucleophiles. The reaction involves the 1,4-addition of a nucleophile to the α,β -unsaturated nitroalkene.



[Click to download full resolution via product page](#)

Caption: Generalized mechanism of a Michael Addition reaction.

Diels-Alder Reaction

1-Nitrocyclohexene can act as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings.^[4] The electron-withdrawing nitro group enhances the dienophilic character of the double bond.

[Click to download full resolution via product page](#)

Caption: The concerted mechanism of the Diels-Alder reaction.

Reduction

The nitro group of **1-nitrocyclohexene** can be reduced to an amine, providing a synthetic route to cyclohexylamine and its derivatives.

Experimental Protocols

Synthesis of 1-Nitrocyclohexene via Dehydration of 2-Nitrocyclohexanol

This method involves the dehydration of 2-nitrocyclohexanol, which can be prepared by the nitration of cyclohexene.

Materials:

- 2-Nitrocyclohexanol
- Phosphoric acid (85%)
- Anhydrous sodium sulfate
- Round-bottom flask

- Distillation apparatus
- Separatory funnel

Procedure:

- Place 2-nitrocyclohexanol in a round-bottom flask.
- Cautiously add a catalytic amount of 85% phosphoric acid.
- Heat the mixture gently and distill the product as it forms.
- Collect the distillate, which will be a mixture of **1-nitrocyclohexene** and water.
- Separate the organic layer using a separatory funnel.
- Wash the organic layer with a saturated sodium bicarbonate solution, followed by water.
- Dry the organic layer over anhydrous sodium sulfate.
- Purify the product by fractional distillation.

Representative Michael Addition to 1-Nitrocyclohexene

This protocol describes a general procedure for the addition of a nucleophile to **1-nitrocyclohexene**.

Materials:

- **1-Nitrocyclohexene**
- Nucleophile (e.g., a thiol or an enolate precursor)
- Base (e.g., sodium ethoxide or triethylamine)
- Anhydrous solvent (e.g., ethanol or THF)
- Round-bottom flask with a magnetic stirrer

- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve the nucleophile precursor in the anhydrous solvent.
- Add the base and stir the mixture for a specified time to generate the nucleophile.
- Cool the reaction mixture in an ice bath.
- Slowly add a solution of **1-nitrocyclohexene** in the same solvent to the reaction mixture.
- Allow the reaction to stir at room temperature and monitor its progress by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Biological Activity

While extensive research on the specific biological activities of **1-nitrocyclohexene** is limited, nitro-containing compounds, in general, are known to exhibit a range of biological effects. The nitro group can be a pharmacophore, but it can also contribute to toxicity.^[1] Some nitroaromatic and nitroaliphatic compounds have been investigated for their antimicrobial and cytotoxic properties.^[5] The toxicity of some nitro compounds is linked to the enzymatic reduction of the nitro group, which can lead to the formation of reactive intermediates and cause cellular damage.

Safety Information

1-Nitrocyclohexene should be handled with care in a well-ventilated fume hood. It is a flammable liquid and a strong oxidizing agent. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.

Conclusion

1-Nitrocyclohexene is a valuable and reactive intermediate in organic synthesis. Its chemical properties, particularly the reactivity of the activated double bond, make it a useful building block for the synthesis of a variety of complex molecules. A thorough understanding of its spectroscopic data, reactivity, and handling procedures is essential for its effective and safe use in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 2562-37-0: 1-Nitrocyclohexene | CymitQuimica [cymitquimica.com]
- 2. 1-Nitrocyclohexene | C6H9NO2 | CID 75713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis routes of 1-Nitrocyclohexene [benchchem.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. [A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line]. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 1-Nitrocyclohexene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1209902#1-nitrocyclohexene-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com